Cas no 1156845-41-8 (1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol)

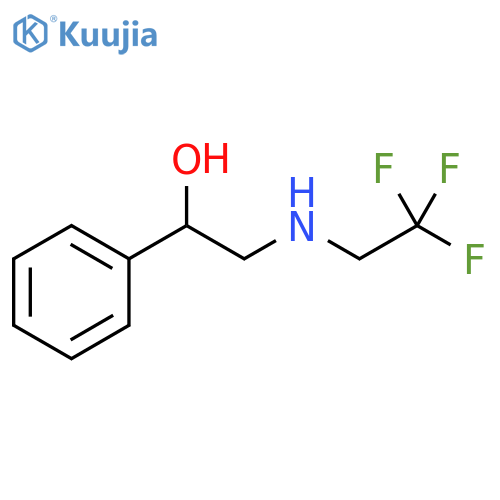

1156845-41-8 structure

商品名:1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol

1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, α-[[(2,2,2-trifluoroethyl)amino]methyl]-

- 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol

-

- インチ: 1S/C10H12F3NO/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2

- InChIKey: CUAMZJAIAHGNJK-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1)(O)CNCC(F)(F)F

1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-146438-0.25g |

1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |

1156845-41-8 | 0.25g |

$814.0 | 2023-06-06 | ||

| Enamine | EN300-146438-0.05g |

1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |

1156845-41-8 | 0.05g |

$744.0 | 2023-06-06 | ||

| Enamine | EN300-146438-10.0g |

1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |

1156845-41-8 | 10g |

$3807.0 | 2023-06-06 | ||

| Enamine | EN300-146438-2.5g |

1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |

1156845-41-8 | 2.5g |

$1735.0 | 2023-06-06 | ||

| Enamine | EN300-146438-1000mg |

1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |

1156845-41-8 | 1000mg |

$884.0 | 2023-09-29 | ||

| Enamine | EN300-146438-0.1g |

1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |

1156845-41-8 | 0.1g |

$779.0 | 2023-06-06 | ||

| Enamine | EN300-146438-1.0g |

1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |

1156845-41-8 | 1g |

$884.0 | 2023-06-06 | ||

| Enamine | EN300-146438-5.0g |

1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |

1156845-41-8 | 5g |

$2566.0 | 2023-06-06 | ||

| Enamine | EN300-146438-100mg |

1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |

1156845-41-8 | 100mg |

$779.0 | 2023-09-29 | ||

| Enamine | EN300-146438-50mg |

1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |

1156845-41-8 | 50mg |

$744.0 | 2023-09-29 |

1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

1156845-41-8 (1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 4964-69-6(5-Chloroquinaldine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量